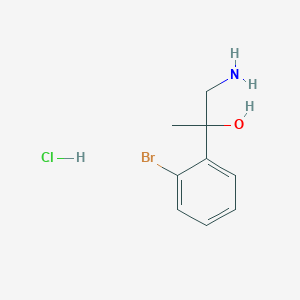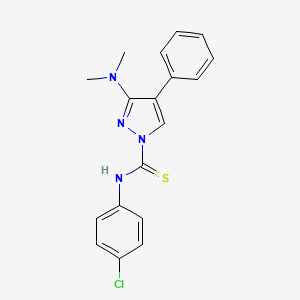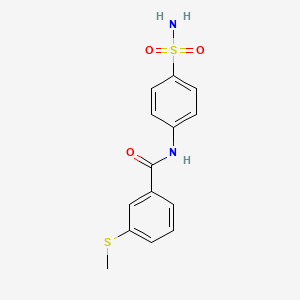
3-(methylthio)-N-(4-sulfamoylphenyl)benzamide
カタログ番号 B2876685
CAS番号:
887202-38-2
分子量: 322.4
InChIキー: WMMIZGNPRPYMKD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(methylthio)-N-(4-sulfamoylphenyl)benzamide, also known as MSA-2, is a synthetic compound that belongs to the class of sulfonamide derivatives. It has been studied extensively for its potential use in various scientific research applications, including cancer treatment and drug development.
科学的研究の応用
Carbonic Anhydrase Inhibition
- 3-(methylthio)-N-(4-sulfamoylphenyl)benzamide derivatives have shown efficacy as inhibitors of carbonic anhydrase isoenzymes, demonstrating significant inhibitory activity against specific isoenzymes like hCA I, II, and VII. These compounds, including related aromatic sulfonamides, exhibit nanomolar half maximal inhibitory concentrations (IC50s) against these isoenzymes, suggesting potential therapeutic applications in diseases where carbonic anhydrase activity is implicated (Supuran, Maresca, Gregáň, & Remko, 2013).
Photopolymerization
- Sulfur-containing carboxylic acids (SCCAs), including derivatives of this compound, have been used in photoinduced free-radical polymerizations. These compounds act as electron donors in conjunction with sensitizers like 4-carboxybenzophenone. They have demonstrated efficiency in photopolymerizations carried out in aqueous solutions, showing potential in polymer science and material engineering (Wrzyszczyński, Filipiak, Hug, Marciniak, & Pa̧czkowski, 2000).
Flame Retardant and Antimicrobial Coatings
- Sulphonamide compounds, including those derived from this compound, have been explored for use in surface coatings. Their metal complexes show promise as flame retardant and antimicrobial additives in polyurethane varnish formulations, improving safety and hygiene aspects in various applications (El‐Wahab, El-Fattah, El-alfy, Owda, Lin, & Hamdy, 2020).
Synthesis of Novel Compounds
- New acridine and bis-acridine sulfonamide compounds have been synthesized using this compound as a precursor. These compounds have been evaluated for their inhibitory activity against carbonic anhydrase isoforms, showcasing the versatility of this compound in medicinal chemistry (Ulus, Yeşildağ, Tanc, Bülbül, Kaya, & Supuran, 2013).
特性
IUPAC Name |
3-methylsulfanyl-N-(4-sulfamoylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S2/c1-20-12-4-2-3-10(9-12)14(17)16-11-5-7-13(8-6-11)21(15,18)19/h2-9H,1H3,(H,16,17)(H2,15,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMMIZGNPRPYMKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

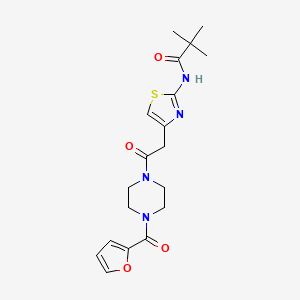
![1-(3-chlorophenyl)-3-(2,3-dimethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2876604.png)
![[4-(Difluoromethyl)-1-methoxycyclohexyl]methanamine](/img/structure/B2876606.png)
![2-((4-fluorobenzyl)thio)-3-(4-fluorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2876608.png)

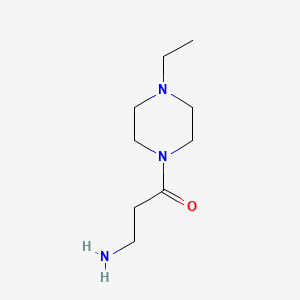

![3-methyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2876613.png)
![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2876614.png)
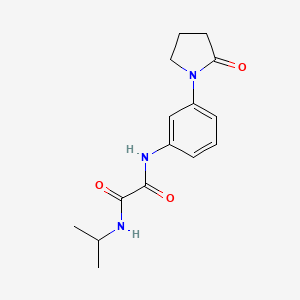
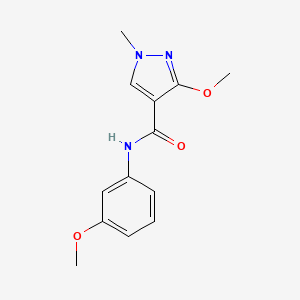
![N-(2-fluorobenzyl)-3-[methyl(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2876619.png)
